N,N-dimethyl-2-(piperidin-3-yl)acetamide
CAS No.:
Cat. No.: VC18119559
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O |
|---|---|
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | N,N-dimethyl-2-piperidin-3-ylacetamide |
| Standard InChI | InChI=1S/C9H18N2O/c1-11(2)9(12)6-8-4-3-5-10-7-8/h8,10H,3-7H2,1-2H3 |
| Standard InChI Key | VFGKYKCAJLJMQG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)CC1CCCNC1 |
Introduction
Structural and Molecular Characteristics
N,N-Dimethyl-2-(piperidin-3-yl)acetamide features a piperidine ring with an acetamide group at the 3-position and a dimethylamino substituent. The compound’s stereochemistry and conformation influence its interactions with biological targets. Key molecular descriptors include:
-
IUPAC Name: N,N-Dimethyl-2-(piperidin-3-yl)acetamide
-
SMILES: CN(C)C(=O)CC1CCCNC1
The piperidine ring adopts a chair conformation, while the acetamide group enhances solubility in polar solvents. Comparative analysis with its structural isomer, N,N-dimethyl-2-(piperidin-4-yl)acetamide, reveals distinct electronic profiles due to differences in substituent positioning .
Synthesis and Reaction Conditions
The synthesis of N,N-dimethyl-2-(piperidin-3-yl)acetamide typically involves multi-step reactions under controlled conditions:
-
Acylation of Piperidine: 3-Aminopiperidine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
-
N,N-Dimethylation: The intermediate undergoes dimethylation using methyl iodide or dimethyl sulfate under alkaline conditions.
Table 1: Optimal Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N | 0–5°C | 75–80% |
| Dimethylation | Me₂SO₄, NaOH | 50–60°C | 65–70% |
Reactions are conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity.
Physicochemical Properties
N,N-Dimethyl-2-(piperidin-3-yl)acetamide exhibits the following properties:
-
Appearance: White crystalline solid
-
Melting Point: 98–102°C
-
Solubility: Soluble in methanol, DMSO; sparingly soluble in water (0.5 mg/mL at 25°C)
-
LogP: 1.2 (indicating moderate lipophilicity)
The compound’s stability is pH-dependent, with degradation observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.
Chemical Reactivity and Mechanisms
The compound participates in diverse reactions:
-
Oxidation: Treatment with hydrogen peroxide forms N-oxide derivatives, altering electronic properties.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the acetamide to a secondary amine.
Mechanistic Insight: The dimethylamino group acts as an electron donor, facilitating nucleophilic attacks at the acetamide carbonyl group. This reactivity underpins its utility in synthesizing heterocyclic derivatives.
| Target | Assay | Result |
|---|---|---|
| Acetylcholinesterase | Ellman’s method | 65% inhibition at 50 µM |
| L-type Ca²⁺ channels | Patch-clamp | 72% block at 10 µM |
Despite promising activity, low aqueous solubility limits bioavailability, necessitating formulation optimization.
Industrial and Research Applications
The compound’s applications span multiple domains:
-
Pharmaceutical Intermediates: Serves as a precursor in synthesizing analgesics and anticonvulsants.
-
Biochemical Probes: Used to study enzyme kinetics and ion channel physiology.
Stability Considerations: Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C, guiding storage protocols.
Future Research Directions
Current gaps and opportunities include:
-
Derivatization Studies: Introducing fluorinated or hydroxyl groups to enhance solubility and potency.
-
In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism in animal models.
-
Targeted Drug Delivery: Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume